Cas no 67968-46-1 (1-Linoleoyl-(2S)-glycerol)
1-Linoleoyl-(2S)-glycerol Chemical and Physical Properties
Names and Identifiers
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- (9Z,12Z)-9,12-Octadecadienoic Acid (2S)-2,3-Dihydroxypropyl Ester
- 1-Linoleoyl-(2S)-glycerol
- α-Linoleic Acid (2S)-2,3-Dihydroxypropyl Ester
- 1-linoleoyl-sn-glycerol
- alpha-Glyceryl linoleate
- 1-Monolinolein
- 1-Linoleylglycerol
- Oleinate 288
- Linolein, 1-mono-
- 1-Glyceryl linoleate
- 1-Monolinoleoyl-rac-glycerol
- 2,3-Dihydroxypropyl linoleate
- Glyceryl linoleate
- alpha-Monolinolein
- 1-linoleoyl-glycerol
- (S)-1-monolinolein
- (+)-1-Monolinolein
- sn
-
- Inchi: 1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m0/s1
- InChI Key: WECGLUPZRHILCT-GSNKCQISSA-N
- SMILES: O(C[C@H](CO)O)C(CCCCCCC/C=C\C/C=C\CCCCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 18
- Complexity: 350
- XLogP3: 5.8
- Topological Polar Surface Area: 66.8
1-Linoleoyl-(2S)-glycerol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L467955-50mg |
1-Linoleoyl-(2S)-glycerol |
67968-46-1 | 50mg |
$ 187.00 | 2023-09-07 | ||
| TRC | L467955-500mg |
1-Linoleoyl-(2S)-glycerol |
67968-46-1 | 500mg |
$ 1455.00 | 2023-09-07 |
1-Linoleoyl-(2S)-glycerol Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1-Linoleoyl-(2S)-glycerol
Introduction to 1-Linoleoyl-(2S)-glycerol (CAS No. 67968-46-1)
1-Linoleoyl-(2S)-glycerol, also known by its CAS number 67968-46-1, is a monoglyceride derived from linoleic acid, a polyunsaturated fatty acid. This compound has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, nutrition, and biotechnology. This introduction aims to provide a comprehensive overview of the chemical properties, biological activities, and current research trends associated with 1-Linoleoyl-(2S)-glycerol.
Chemical Structure and Properties
1-Linoleoyl-(2S)-glycerol is a monoglyceride with the molecular formula C20H36O4. It consists of a glycerol backbone with a single linoleic acid molecule esterified at the sn-1 position. The presence of the double bonds in the linoleic acid moiety imparts unique physical and chemical properties to this compound. For instance, it exhibits low melting points and high solubility in organic solvents, making it suitable for various applications in formulation science.
The stereochemistry of the glycerol backbone is crucial for the biological activity of 1-Linoleoyl-(2S)-glycerol. The (2S) configuration is particularly important as it mimics the natural form found in many biological systems. This stereochemical specificity can influence the compound's interactions with cellular membranes and receptors, thereby affecting its biological functions.
Biological Activities and Mechanisms of Action
1-Linoleoyl-(2S)-glycerol has been extensively studied for its potential biological activities. One of the key areas of interest is its role in lipid metabolism and signaling pathways. Research has shown that monoglycerides like 1-Linoleoyl-(2S)-glycerol can modulate lipid signaling pathways by interacting with specific receptors such as GPR40 and GPR120. These receptors are involved in regulating insulin secretion, inflammation, and energy homeostasis.
A study published in the Journal of Lipid Research demonstrated that 1-Linoleoyl-(2S)-glycerol can activate GPR40 receptors in pancreatic β-cells, leading to increased insulin secretion. This finding suggests potential applications of this compound in managing metabolic disorders such as diabetes. Additionally, another study in the journal Biochimica et Biophysica Acta reported that 1-Linoleoyl-(2S)-glycerol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Potential Applications in Pharmaceuticals and Nutrition
The unique properties of 1-Linoleoyl-(2S)-glycerol make it a promising candidate for various pharmaceutical and nutritional applications. In the pharmaceutical industry, this compound is being explored for its potential as an anti-inflammatory agent and as a modulator of lipid signaling pathways. Clinical trials are currently underway to evaluate its efficacy in treating conditions such as metabolic syndrome, obesity, and inflammatory diseases.
In the field of nutrition, 1-Linoleoyl-(2S)-glycerol is being investigated for its potential health benefits when consumed as part of a balanced diet. Studies have shown that dietary intake of monoglycerides like 1-Linoleoyl-(2S)-glycerol can improve lipid profiles and reduce the risk of cardiovascular diseases. A recent review article in Nutrients highlighted the potential of these compounds in promoting gut health by modulating the gut microbiota.
Synthesis and Production Methods Strong>
The synthesis of 1-Linoleoyl-(2S)-glycerol strong > can be achieved through various chemical and enzymatic methods. One common approach involves the esterification of glycerol with linoleic acid using lipase enzymes as catalysts. This method offers high selectivity and yield, making it suitable for large-scale production. Another approach involves the chemical synthesis using protected glycerol derivatives followed by deprotection steps.
The choice of synthesis method depends on factors such as cost-effectiveness, scalability, and environmental impact. Recent advancements in biocatalysis have led to more sustainable and efficient methods for producing monoglycerides like < strong > 1-Linoleoyl-(2S)-glycerol strong > . For instance, a study published in Green Chemistry reported a novel biocatalytic process that uses immobilized lipases for the synthesis of this compound with high enantioselectivity. p > article > response >
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